

HPN217 Application Notes and Protocols for Phase 1 Clinical Investigations

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These application notes provide a detailed overview of the dosing strategies, experimental protocols, and underlying mechanism of action for HPN217 as investigated in its Phase 1 clinical trials. The information is intended to guide further research and development of this novel therapeutic agent.

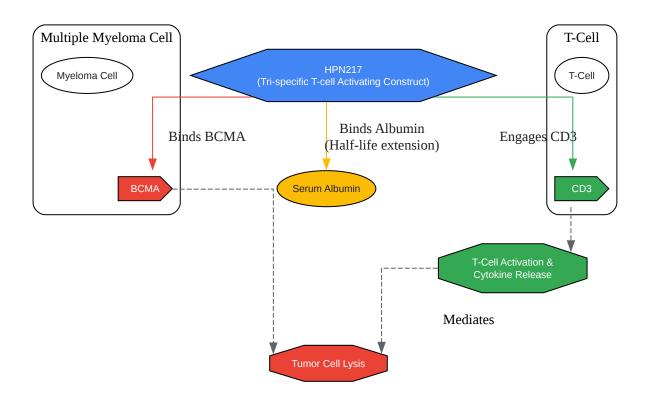
Introduction to HPN217

HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] It is a recombinant polypeptide of approximately 50kDa with three binding domains: one targeting B-cell maturation antigen (BCMA) on myeloma cells, one engaging CD3 on T-cells to activate an immune response, and a third binding to human serum albumin (HSA) to extend the molecule's half-life.[1][2] This trispecific design facilitates the formation of a cytolytic synapse between T-cells and tumor cells, leading to T-cell activation and subsequent lysis of the myeloma cells.[1][3]

Mechanism of Action: Signaling Pathway

HPN217's mechanism of action is centered on redirecting T-cells to kill BCMA-expressing multiple myeloma cells. The simultaneous binding to CD3 on a T-cell and BCMA on a myeloma cell brings the two cells into close proximity, triggering T-cell activation, cytokine release, and tumor cell lysis. The albumin-binding domain contributes to a prolonged serum half-life, allowing for less frequent dosing.[1][2]





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Caption: Mechanism of action of HPN217.

Phase 1 Clinical Trial Dosing Strategies (NCT04184050)

The Phase 1 study (NCT04184050) was an open-label, multicenter, dose-escalation and expansion trial designed to evaluate the safety, tolerability, and pharmacokinetics of HPN217 in patients with RRMM who have received at least three prior therapies.[1][2] The trial explored both fixed-dose and step-dose regimens.[4]

Dose Escalation and Expansion Cohorts



The study enrolled 97 patients across 15 dose-escalation cohorts and three expansion regimens.[5] Dosing ranged from 2.15 mg to 24 mg.[2] A maximum tolerated dose (MTD) was not reached with the step-up dosing approach. The Recommended Phase 2 Dose (RP2D) was established at 12 mg.[6]

Dose Strategy	Dose Levels Explored	Key Findings
Fixed-Dose	Ranged from 5 μ g/week to 2860 μ g/week .[7]	Informed initial safety and tolerability. Two dose-limiting toxicities (DLTs) of transaminitis were reported at 2860 µg/wk.[8]
Step-Dose	Priming doses followed by target doses up to 24 mg.[4][8]	Maintained tolerability while allowing for higher target doses.[4]
Expansion Regimens	12 mg weekly; 24 mg every 2 weeks; 24 mg weekly for 1 cycle then every 2 weeks.[8]	To further evaluate safety and efficacy of the most promising regimens.

Clinical Efficacy at Higher Dose Levels

Data from the higher dose cohorts (12 mg and 24 mg) demonstrated significant clinical activity.

Dose Cohort(s)	Overall Response Rate (ORR)	Very Good Partial Response (VGPR) or Better	Median Time to First Response
12 mg	63% (12/19)[5]	53% (10/19)	1.2 months
12 mg and 24 mg (combined)	77% (10/13)[2][4]	Not explicitly stated for the combined cohort.	1.2 months[6]

Safety and Tolerability



HPN217 was generally well-tolerated. The most common treatment-emergent adverse event was Cytokine Release Syndrome (CRS).

Dose Cohort(s)	Incidence of CRS	CRS Grade	Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)
12 mg	16%[5]	All Grade 1-2	No events observed. [6]
12 mg and 24 mg (step-dose)	29%[2]	Primarily Grade 1-2[2]	No events observed. [2]

Experimental Protocols

The following are generalized protocols for key assays used in the preclinical and clinical evaluation of HPN217.

Protocol 1: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

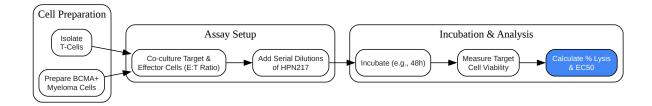
This assay evaluates the in vitro potency of HPN217 to mediate T-cell killing of BCMA-expressing target cells.

- 1. Materials and Reagents:
- BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) as target cells.
- Healthy donor peripheral blood mononuclear cells (PBMCs) as a source of effector T-cells.
- HPN217 at various concentrations.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- A method for quantifying cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a flow cytometry-based method with viability dyes).[9]



2. Procedure:

- Target Cell Preparation: Culture BCMA-positive myeloma cells to a healthy, logarithmic growth phase. On the day of the assay, harvest, wash, and resuspend the cells at a known concentration.
- Effector Cell Preparation: Isolate T-cells from healthy donor PBMCs.
- Assay Setup: In a 96-well plate, co-culture the target cells and effector T-cells at a specified Effector-to-Target (E:T) ratio (e.g., 10:1).[10]
- Treatment: Add HPN217 at a range of concentrations to the co-culture wells. Include control
 wells with no HPN217.
- Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 48 hours).[9]
- Data Acquisition: Measure target cell viability using a chosen method. For luminescent
 assays, add the reagent and measure signal on a plate reader. For flow cytometry, stain with
 a viability dye and analyze the target cell population.[10]
- Data Analysis: Calculate the percentage of specific lysis for each HPN217 concentration and determine the EC50 value.



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Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay.



Protocol 2: Flow Cytometry for BCMA and CD3 Binding

This protocol assesses the binding of HPN217 to its target antigens on myeloma cells and T-cells.

- 1. Materials and Reagents:
- BCMA-positive myeloma cells and CD3-positive T-cells (or a T-cell line like Jurkat).[11]
- HPN217 at various concentrations.
- A fluorescently labeled secondary antibody that detects the HPN217 construct (e.g., antihuman IgG).[11]
- Flow cytometry buffer (e.g., PBS with 2% FBS).
- A flow cytometer.
- 2. Procedure:
- Cell Preparation: Harvest and wash the target cells (myeloma cells or T-cells) and resuspend them in flow cytometry buffer at a concentration of approximately 1x10^6 cells/mL.
- Primary Staining: Aliquot cells into tubes or a 96-well plate. Add HPN217 at various concentrations and incubate on ice for 30-60 minutes. Include a no-HPN217 control.
- Washing: Wash the cells with cold flow cytometry buffer to remove unbound HPN217.
- Secondary Staining: Resuspend the cells in a solution containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
- Final Wash: Wash the cells again to remove unbound secondary antibody.
- Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
- Data Analysis: Analyze the median fluorescence intensity (MFI) of the cell population at different HPN217 concentrations to determine binding affinity.



Protocol 3: Phase 1 Clinical Trial (NCT04184050) - Study Design

This protocol outlines the key elements of the Phase 1 clinical trial for HPN217.

- 1. Study Objectives:
- Primary: To evaluate the safety and tolerability of HPN217, determine the MTD, and identify the RP2D.[2]
- Secondary: To assess the pharmacokinetic profile, immunogenicity, and preliminary antimyeloma activity of HPN217.[8]
- 2. Patient Population:
- Patients with relapsed/refractory multiple myeloma who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[1][2]
- 3. Treatment Plan:
- HPN217 is administered as an intravenous (IV) infusion.[1]
- Dose Escalation: Patients are enrolled in cohorts receiving escalating doses of HPN217, either as a fixed dose or a step-dose regimen, to determine the MTD. A conventional 3+3 design is used.[1]
- Dose Expansion: Once the RP2D is identified, additional patients are enrolled to further evaluate the safety and efficacy at this dose.
- Treatment Cycles: HPN217 is administered weekly in 21-day cycles.[1]
- 4. Key Assessments:
- Safety: Monitoring of adverse events (AEs), graded according to CTCAE v5.0. CRS and ICANS are graded according to ASTCT criteria.[8]

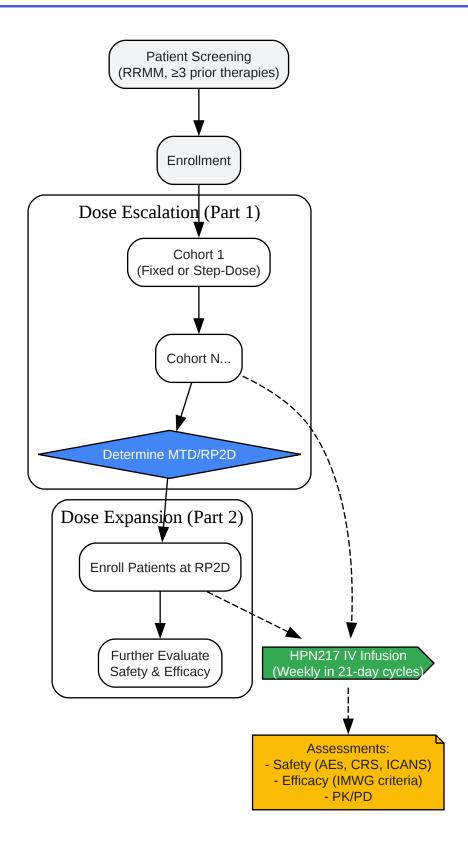
Methodological & Application





- Efficacy: Tumor response is assessed according to the International Myeloma Working Group (IMWG) criteria.[8]
- Pharmacokinetics: Blood samples are collected to measure HPN217 concentrations over time.
- Pharmacodynamics: Biomarkers of T-cell activation and changes in soluble BCMA are monitored.[2]





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Caption: Workflow of the HPN217 Phase 1 Clinical Trial (NCT04184050).



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